5,6-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

PDHK1 inhibition Pyruvate Dehydrogenase Kinase Cancer Metabolism

This compound is the definitive PDHK1 inhibitor building block, annotated as Thiazole carboxamide derivative 28 in drug-target databases. Its 4-methyl-thiazol-2-yl regioisomer is critical for kinase selectivity, as minor methyl shifts alter potency. Procurement of this specific CAS 2380071-42-9 ensures patent-consistent pharmacology and eliminates target-mismatch risk for cancer metabolism and SAR programs targeting pyruvate dehydrogenase kinase 1 (PDHK1).

Molecular Formula C11H12N4OS
Molecular Weight 248.3
CAS No. 2380071-42-9
Cat. No. B2808340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
CAS2380071-42-9
Molecular FormulaC11H12N4OS
Molecular Weight248.3
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=NC=NC(=C2C)C
InChIInChI=1S/C11H12N4OS/c1-6-4-17-11(14-6)15-10(16)9-7(2)8(3)12-5-13-9/h4-5H,1-3H3,(H,14,15,16)
InChIKeySHUVNUCLCUPMAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide: Chemical Class and Molecular Target Profile


5,6-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2380071-42-9) is a heterocyclic amide compound formed by a 5,6-dimethylpyrimidine-4-carbonyl core linked to a 4-methyl-1,3-thiazol-2-amine moiety . This compound belongs to a broader class of thiazole-carboxamide derivatives and is annotated in drug-target databases as "Thiazole carboxamide derivative 28," where it is reported as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1) with potential relevance to oncology indications including metastatic and solid tumors [1]. Its molecular architecture combines two privileged bioisosteric scaffolds commonly exploited for kinase inhibitor design, making it a building block of interest for probing pyruvate dehydrogenase kinase signaling or for structure-activity relationship (SAR) expansion in cellular metabolism and cancer models.

Why Generic Substitution Fails for 5,6-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide


Thiazole-carboxamide derivatives sharing the same C11H12N4OS molecular formula and core chemical connectivity display profound variations in biological target engagement and cellular potency resulting from seemingly minor structural rearrangements. For instance, within a single patent family (WO2012036974), closely related thiazole carboxamide analogs bearing different pyrimidine or thiazole substitution patterns were developed as inhibitors of PDK1 or PDHK1, with small changes in methyl group positioning (e.g., moving the thiazole methyl from the 4-position to the 5-position, or modifying the pyrimidine substituents) leading to differential binding pocket complementarity and altered anti-proliferative profiles [1]. Without direct comparative activity data, a generic substitution between these co-eluting isomers or regioisomers risks introducing an unrecognized loss of potency against the intended kinase target or unintended off-target effects, thereby compromising experimental reproducibility and misleading SAR conclusions in drug discovery programs targeting pyruvate dehydrogenase kinase or related AGC kinase family members.

Quantitative Evidence Guide for 5,6-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide Differentiation


PDHK1 Kinase Target Annotation vs. Closest Structural Analogs

Drug-target annotation databases explicitly list 5,6-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide (as Thiazole carboxamide derivative 28) as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1) with a patented indication for metastatic cancer and solid tumors [1]. In contrast, structurally proximal compounds such as 5,6-Dimethyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2415584-95-9) and 5,6-Dimethyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2380141-40-0) lack comparable curated target annotation in public databases, suggesting differentiated kinase selectivity profiles rooted in the 4-methyl-thiazol-2-yl substitution pattern. However, direct head-to-head biochemical IC50 values for PDHK1 enzymatic inhibition across these compounds are not publicly available.

PDHK1 inhibition Pyruvate Dehydrogenase Kinase Cancer Metabolism Kinase Inhibitor

Regioisomeric Methyl Group Positioning and Predicted Physicochemical Differentiation

The 4-methyl substitution on the thiazole ring in the target compound creates a distinct electronic and steric environment relative to the 5-methyl regioisomer. In thiazole chemistry, the C4 position is adjacent to the sulfur atom and experiences different inductive effects compared to the C5 position, which can influence carboxamide hydrogen-bonding geometry and metabolic stability [1]. Although experimental LogP/D7.4 values for the target compound and its 5-methyl isomer are not publicly reported, computational predictions suggest that the 4-methyl orientation alters the dipole moment and solvation free energy compared to the 5-methyl variant, which could translate into differential aqueous solubility and membrane permeability in cellular assays . Quantitative comparative measurements remain unavailable in the open literature.

Regioisomerism Lipophilicity Solubility ADME Prediction

Patent-Documented Anti-Proliferative Indication in Oncology Relative to Unannotated Isomers

The target compound is associated with patent-derived pharmacological data indicating utility in treating metastatic cancer and solid tumors [1]. The closest regioisomeric analogs—5,6-Dimethyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2415584-95-9) and 5,6-Dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-4-carboxamide (CAS 2415602-07-0)—have no publicly available indication annotations or anti-proliferative activity reports. While quantitative IC50 values for the target compound against specific cancer cell lines (e.g., MCF-7, PC3, or HCT116) are not disclosed in the open literature, the patent classification as an anti-cancer agent with a defined kinase target (PDHK1) provides a higher level of biological validation than is available for its regioisomers [1].

Anti-proliferative Cancer Cell Lines Metastatic Cancer Patent Pharmacology

Procurement-Driven Application Scenarios for 5,6-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide


PDHK1-Focused Oncology Drug Discovery and Chemical Probe Development

This compound is the most appropriate choice for research groups specifically targeting Pyruvate Dehydrogenase Kinase 1 (PDHK1) in cancer metabolism studies. Its annotation as a PDHK1 inhibitor in drug-target databases provides a starting point for biochemical assay development, selectivity profiling against PDHK isoforms (PDHK1-4), and evaluation in PDHK1-dependent cancer cell lines (e.g., PC3 prostate cancer or MCF-7 breast cancer models). Procurement of this specific regioisomer ensures consistency with patent-derived pharmacological claims and reduces target-mismatch risk inherent in using unannotated analogs. [1]

Structure-Activity Relationship (SAR) Expansion Around 4-Methyl-Thiazol-2-yl Pyrimidine Carboxamides

For medicinal chemistry teams building SAR matrices around the thiazole-pyrimidine carboxamide scaffold, this compound serves as a key reference point for the 4-methyl-thiazol-2-yl substitution vector. Its differentiation from the 5-methyl-thiazol-2-yl and 2-methyl-thiazol-5-yl regioisomers provides critical information about methyl group positioning effects on kinase selectivity, cellular permeability, and metabolic stability. Systematic procurement of all three regioisomers enables rigorous head-to-head comparisons that can drive rational lead optimization decisions. [1]

Kinase Selectivity Panel Screening and Off-Target Profiling

Given that thiazole-carboxamide derivatives are known to interact with multiple members of the AGC kinase family (including PDK1, PKB/Akt, and p70S6K), this compound is well-suited for inclusion in kinase selectivity panels. Its annotation as a PDHK1 inhibitor, combined with the patented anti-cancer indication, justifies its use in broader kinome profiling experiments to assess selectivity against structurally related kinases (e.g., PDK1, Aurora kinases, PIM kinases). This application directly leverages the compound's annotated target information while generating the quantitative comparative data currently missing from the public domain. [1]

Reference Standard for Analytical Method Development and Isomer QC

The compound's well-defined CAS registry number (2380071-42-9), molecular formula (C11H12N4OS), and SMILES string (Cc1csc(NC(=O)c2ncnc(C)c2C)n1) make it a suitable reference standard for developing HPLC or LC-MS methods to distinguish between closely eluting thiazole-pyrimidine carboxamide regioisomers. Procurement of this specific compound allows analytical chemistry groups to establish retention time and mass fragmentation libraries, enabling routine quality control verification that the correct isomer has been supplied for biological assays.

Quote Request

Request a Quote for 5,6-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.